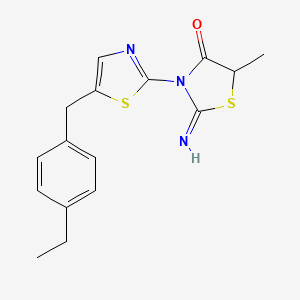

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one

Description

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one is a thiazolidinone derivative featuring a 4-ethylbenzyl-substituted thiazole ring fused to a 2-imino-5-methylthiazolidin-4-one core. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

3-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2-imino-5-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-3-11-4-6-12(7-5-11)8-13-9-18-16(22-13)19-14(20)10(2)21-15(19)17/h4-7,9-10,17H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSHUKJELCVLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The process may also involve the use of solvents such as ethanol or chloroform to dissolve reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its cytotoxic properties against cancer cells.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Substituent Diversity : The target compound’s 4-ethylbenzyl group distinguishes it from analogs like CBTMT (chloro) and MBTMT (methoxy), which may alter electronic and steric profiles .

- Functional Groups: The 2-imino group in the target contrasts with thioxo (e.g., ) or azo linkages (), affecting redox activity and binding specificity .

- Biological Implications : Methoxy and chloro substituents in analogs correlate with enhanced antimicrobial and anticancer activities, while ethylbenzyl may improve membrane permeability .

Key Observations :

Key Observations :

- Activity Gaps : While CBTMT and MBTMT show anticancer activity, the target compound’s biological data are absent in the provided evidence, highlighting a research gap .

- Substituent-Activity Relationship : Methoxy groups (MBTMT) enhance potency compared to chloro (CBTMT), suggesting electron-donating groups improve efficacy .

Biological Activity

3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one, with the CAS number 882180-48-5, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring and an imino group, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₇N₃OS₂

- Molecular Weight : 331.5 g/mol

The structure of the compound is critical for its biological activity. The presence of the thiazole ring and the ethylbenzyl substituent may enhance its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives. Research indicates that 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

Thiazolidinone derivatives are also studied for their anticancer potential. The compound has shown promise in inducing apoptosis in cancer cells:

- Mechanism of Action : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.

- Case Study : A study involving human breast cancer cell lines (MCF-7) reported a dose-dependent reduction in cell viability upon treatment with this compound, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Research Findings : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential mechanism for mitigating inflammatory responses.

Data Summary Table

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli growth | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels |

The biological activities of 3-(5-(4-Ethylbenzyl)thiazol-2-yl)-2-imino-5-methylthiazolidin-4-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It could interact with specific receptors linked to apoptotic pathways.

- Cytokine Regulation : The modulation of cytokine levels suggests an immunomodulatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.